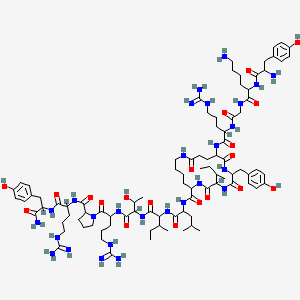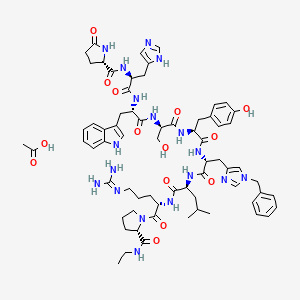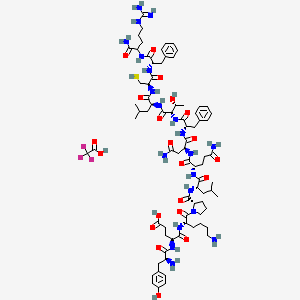
Cefsulodin-Natriumsalz-Hydrat
Übersicht
Beschreibung
Cefsulodin (sodium salt hydrate) is a third-generation cephalosporin antibiotic. It is specifically active against Pseudomonas aeruginosa, a common Gram-negative bacterium. This compound was discovered by Takeda Pharmaceutical Company in 1977 and has been used in various microbiological and clinical applications .
Wissenschaftliche Forschungsanwendungen
Cefsulodin wird aufgrund seiner spezifischen Wirksamkeit gegen Pseudomonas aeruginosa in der wissenschaftlichen Forschung häufig eingesetzt. Zu den Anwendungen gehören:
Klinische Forschung: Bewertet hinsichtlich seiner Wirksamkeit bei der Behandlung von Infektionen, die durch Pseudomonas aeruginosa und andere gramnegative Bakterien verursacht werden.
5. Wirkmechanismus
Cefsulodin übt seine antibakterielle Wirkung durch Hemmung der Synthese bakterieller Zellwände aus. Es zielt speziell auf Penicillin-bindende Proteine (PBPs) ab, die für die Vernetzung von Peptidoglykanketten in der bakteriellen Zellwand essentiell sind. Durch Bindung an diese Proteine verhindert Cefsulodin den letzten Transpeptidierungsschritt, was zu Zelllyse und Tod führt .
Wirkmechanismus
Cefsulodin exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It specifically targets penicillin-binding proteins (PBPs), which are essential for the crosslinking of peptidoglycan chains in the bacterial cell wall. By binding to these proteins, Cefsulodin prevents the final transpeptidation step, leading to cell lysis and death .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Cefsulodin wird durch eine Reihe chemischer Reaktionen synthetisiert, die die Bildung des β-Lactamrings beinhalten, der charakteristisch für Cephalosporine ist.
Industrielle Produktionsverfahren: Die industrielle Produktion von Cefsulodin erfolgt durch großtechnische chemische Synthese unter kontrollierten Bedingungen, um eine hohe Reinheit und Ausbeute zu gewährleisten. Der Prozess umfasst die Verwendung von Lösungsmitteln, Katalysatoren und Reinigungsschritten wie Kristallisation und Filtration, um das Endprodukt in seiner Natriumsalzhydratform zu erhalten .
Arten von Reaktionen:
Oxidation: Cefsulodin kann Oxidationsreaktionen eingehen, insbesondere am Schwefelatom in der Sulfophenylacetamido-Gruppe.
Reduktion: Reduktionsreaktionen können an den Carbonylgruppen des Moleküls auftreten.
Substitution: Nukleophile Substitutionsreaktionen können am β-Lactamring stattfinden und zur Bildung verschiedener Derivate führen.
Häufige Reagenzien und Bedingungen:
Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.
Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.
Nukleophile: Ammoniak, Amine, Thiole.
Wichtigste gebildete Produkte:
Oxidationsprodukte: Sulfoxide und Sulfone.
Reduktionsprodukte: Alkohole und Amine.
Substitutionsprodukte: Verschiedene β-Lactam-Derivate.
Vergleich Mit ähnlichen Verbindungen
Cefsulodin ist unter den Cephalosporinen aufgrund seiner spezifischen Wirksamkeit gegen Pseudomonas aeruginosa einzigartig. Zu den anderen ähnlichen Verbindungen gehören:
Cefazolin: Ein Cephalosporin der ersten Generation mit einem breiteren Wirkungsspektrum gegen grampositive Bakterien.
Die Spezifität von Cefsulodin für Pseudomonas aeruginosa macht es in klinischen Situationen, in denen dieser Erreger ein Problem darstellt, besonders wertvoll .
Eigenschaften
IUPAC Name |
sodium;(6R,7R)-3-[(4-carbamoylpyridin-1-ium-1-yl)methyl]-8-oxo-7-[[(2R)-2-phenyl-2-sulfonatoacetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O8S2.Na.H2O/c23-18(27)13-6-8-25(9-7-13)10-14-11-35-21-15(20(29)26(21)16(14)22(30)31)24-19(28)17(36(32,33)34)12-4-2-1-3-5-12;;/h1-9,15,17,21H,10-11H2,(H4-,23,24,27,28,30,31,32,33,34);;1H2/q;+1;/p-1/t15-,17-,21-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTRRFIYXAPRYES-NLFZDHTNSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)S(=O)(=O)[O-])C(=O)[O-])C[N+]4=CC=C(C=C4)C(=O)N.O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)S(=O)(=O)[O-])C(=O)[O-])C[N+]4=CC=C(C=C4)C(=O)N.O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N4NaO9S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6045585 | |
| Record name | Cefsulodin sodium salt hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6045585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
572.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52152-93-9 | |
| Record name | Pyridinium, 4-(aminocarbonyl)-1-[[(6R,7R)-2-carboxy-8-oxo-7-[[(2R)-2-phenyl-2-sulfoacetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-, inner salt, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cefsulodin sodium salt hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6045585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hydrogen [6R-[6α,7β(R*)]]-4-carbamoyl-1-[[2-carboxylato-8-oxo-7-(phenylsulphonatoacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]pyridinium, monosodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.431 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(5aS,10bR)-5a,10b-Dihydro-2-(4-methoxyphenyl)-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazinium tetrafluoroborate](/img/structure/B1496317.png)
![7-hydroxy-2-methyl-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile](/img/structure/B1496319.png)


![N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N6-(1-thioxotetradecyl)-L-Lysine](/img/structure/B1496334.png)



